molecular formula C7H7NO2 B102947 4-Hydroxybenzaldehyde oxime CAS No. 699-06-9

4-Hydroxybenzaldehyde oxime

Cat. No.: B102947
CAS No.: 699-06-9
M. Wt: 137.14 g/mol
InChI Key: QDAQNVSBYCWTML-UHFFFAOYSA-N
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Description

4-Hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO2. It is a derivative of benzaldehyde oxime, where a hydroxyl group is attached to the benzene ring at the para position relative to the aldehyde group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzaldehyde oxime can be synthesized through the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in an alkaline medium. The reaction typically involves mixing 4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of mineral water as a solvent has been reported to be an environmentally friendly and economical method for the synthesis of aryl oximes, including this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

4-Hydroxybenzaldehyde oxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Hydroxybenzaldehyde oxime can be compared with other similar compounds such as:

    Benzaldehyde oxime: Lacks the hydroxyl group, making it less reactive in certain reactions.

    2-Hydroxybenzaldehyde oxime: The hydroxyl group is in the ortho position, leading to different reactivity and properties.

    3-Hydroxybenzaldehyde oxime: The hydroxyl group is in the meta position, affecting its chemical behavior.

The presence of the hydroxyl group in the para position in this compound makes it unique and influences its reactivity and applications .

Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEARAFLOCEYHX-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-06-9
Record name 4-Hydroxybenzaldehyde oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzaldehyde oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the antimicrobial properties of 4-Hydroxybenzaldehyde oxime derivatives?

A1: While this compound itself has not been extensively studied for its antimicrobial activity, research indicates its derivatives demonstrate promising results. A study focusing on esters of 3-ethoxy-4-hydroxybenzaldehyde oxime found that these compounds exhibited in vitro antifungal activity against Rhizoctonia bataticola, Fusarium udum, and Alternaria porii. Furthermore, they demonstrated antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae []. Interestingly, esters with medium-length alkyl chains showed higher activity compared to their counterparts with longer alkyl chains [].

Q2: How does the structure of this compound-based polymers influence their properties?

A2: Research suggests that incorporating this compound into polymers significantly impacts their characteristics. For instance, terpolymers synthesized from this compound, formaldehyde, and various substituted acetophenones displayed molecular weights ranging from 2966 to 4390 g/mol with a polydispersity index between 1.40 and 1.45 []. These terpolymers also exhibited promising antimicrobial activity against various bacteria and fungi, surpassing the efficacy of standard drugs like ciprofloxacin and amphotericin-B [].

Q3: Is there information available about the thermal stability of this compound-based polymers?

A3: Yes, thermal analysis techniques have been employed to investigate the stability of these polymers. Thermogravimetric analysis (TGA) revealed an initial decomposition temperature of 200 °C for this compound-based terpolymers []. Additionally, differential scanning calorimetry (DSC) measurements indicated softening temperatures (Ts) ranging from 100 to 165.8 °C [].

Q4: Are there any insights into the crystal structure of this compound?

A4: Although limited information is available on the compound's interactions and downstream effects, research provides insight into its structural characteristics. A study successfully determined the crystal structure of anhydrous (E)-4-hydroxybenzaldehyde oxime at 122 K []. This information, although not directly revealing its mechanism of action, offers valuable insights for further investigations into its potential applications.

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